Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate
Overview
Description
Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate is a brominated indole derivative with a molecular weight of 298.14 g/mol. This compound is characterized by its bromine atom at the 6th position, a dimethyl group at the 3rd position, and a carboxylate ester group at the 4th position. Indole derivatives are known for their biological activity and are often used in pharmaceuticals and organic synthesis.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,3-dimethyl-2-oxindole as the starting material.
Bromination: The indole ring is brominated at the 6th position using brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like ferric chloride (FeCl3).
Carboxylation: The brominated product is then carboxylated using reagents like methyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Bromine at the 6th position can be substituted with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, aqueous conditions.
Reduction: LiAlH4, ether solvent.
Substitution: Various nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Indole-4-carboxylic acid derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications.
Biology: Indole derivatives are known for their biological activity. This compound can be used in the study of enzyme inhibition, receptor binding, and other biological assays.
Medicine: Indole derivatives have shown potential in the development of anticancer, antiviral, and anti-inflammatory drugs. Research is ongoing to explore its therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom can enhance binding affinity, while the carboxylate group can form hydrogen bonds with biological molecules.
Molecular Targets and Pathways Involved:
Enzymes: Potential inhibition of specific enzymes involved in disease pathways.
Receptors: Binding to receptors involved in signal transduction.
Comparison with Similar Compounds
Ethyl 6-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxylate: Similar structure but with a benzimidazole core instead of indole.
Methyl 6-bromo-2-oxoindoline-4-carboxylate: Similar indole derivative but without the dimethyl group.
Uniqueness:
The presence of the dimethyl group at the 3rd position in Methyl 6-bromo-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-4-carboxylate enhances its stability and reactivity compared to similar compounds.
This compound's unique structure and reactivity make it a valuable tool in organic synthesis and a potential candidate for drug development and industrial applications.
Properties
IUPAC Name |
methyl 6-bromo-3,3-dimethyl-2-oxo-1H-indole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-12(2)9-7(10(15)17-3)4-6(13)5-8(9)14-11(12)16/h4-5H,1-3H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLPOVAKRXDNJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2NC1=O)Br)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132053 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1818847-76-5 | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1818847-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indole-4-carboxylic acid, 6-bromo-2,3-dihydro-3,3-dimethyl-2-oxo-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101132053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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